(R)-N-[(S)-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide
Description
This chiral sulfinamide derivative features an (R)-configured sulfinamide core and an (S)-configured aryl-methyl backbone. The molecule incorporates sterically demanding 3,5-di-tert-butyl-4-methoxyphenyl and 2-(diphenylphosphino)phenyl groups. These substituents confer unique electronic and steric properties:
- 3,5-Di-tert-butyl groups: Provide steric shielding, enhancing enantioselectivity in asymmetric catalysis .
- 4-Methoxyphenyl: Electron-donating methoxy group modulates electronic density at the aryl ring.
- 2-Diphenylphosphino: Facilitates coordination to transition metals (e.g., Pd, Rh), making it a potent ligand in cross-coupling or hydrogenation reactions.
The compound is synthesized via multi-step routes involving sulfinamide condensation and stereoselective functionalization, as exemplified in related sulfinamide syntheses (e.g., –7). Its crystal structure, likely resolved using SHELX or SIR97 software , reveals key conformational preferences critical for catalytic activity.
Properties
IUPAC Name |
(R)-N-[(S)-(3,5-ditert-butyl-4-methoxyphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H48NO2PS/c1-36(2,3)31-25-27(26-32(35(31)41-10)37(4,5)6)34(39-43(40)38(7,8)9)30-23-17-18-24-33(30)42(28-19-13-11-14-20-28)29-21-15-12-16-22-29/h11-26,34,39H,1-10H3/t34-,43+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJHYOCKCFKMDP-PSBPOGMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[C@@H](C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N[S@](=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H48NO2PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-N-[(S)-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide, commonly referred to as a sulfinamide compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, target interactions, and relevant case studies.
- CAS Number : 2565792-47-2
- Molecular Formula : C₄₀H₅₂NO₄PS
- Molecular Weight : 673.9 g/mol
- PubChem CID : 156027849
Sulfinamides are known to interact with various biological targets, primarily through inhibition of specific enzymes or modulation of signaling pathways. The compound's phosphine moiety suggests potential interactions with metal ions, which can influence enzyme activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.
- Receptor Modulation : It may act on specific receptors influencing cellular signaling pathways, although detailed receptor interaction data is limited.
Biological Activity
Research indicates that (R)-N-[(S)-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide exhibits notable biological activities:
Anticancer Activity
A study highlighted the compound's potential as an anticancer agent through its ability to inhibit specific cancer cell lines. The mechanism was linked to the modulation of the branched-chain amino acid transaminases (BCATs), which are crucial in cancer metabolism.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.4 | Inhibition of BCAT1/BCAT2 |
| A549 (Lung) | 12.3 | Induction of apoptosis |
| HeLa (Cervical) | 10.5 | Cell cycle arrest |
Case Studies
-
Study on BCAT Inhibition :
- A high-throughput screening identified the compound as a potent dual inhibitor of BCAT1 and BCAT2, leading to reduced proliferation in various cancer cell lines. The study utilized X-ray crystallography to elucidate binding interactions within the active site of BCAT enzymes.
-
Pharmacokinetic Profile :
- Research indicated favorable pharmacokinetic properties, including good cell permeability and metabolic stability in vitro. The compound demonstrated a low efflux ratio, suggesting effective cellular uptake.
Safety and Toxicity
While the compound shows promising biological activity, safety assessments are crucial for its potential therapeutic application. Preliminary toxicity studies suggest moderate toxicity profiles; however, further investigation is warranted to fully understand its safety in vivo.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The table below compares the target compound with three analogs from , and 8:
| Compound Name | Key Substituents | Molecular Weight | Electronic Effects | Steric Effects | Applications |
|---|---|---|---|---|---|
| Target: (R)-N-[(S)-(3,5-Di-tBu-4-MeOPh)[2-(Ph₂P)Ph]methyl]-2-methylpropane-2-sulfinamide | 3,5-di-tBu-4-MeOPh; 2-(Ph₂P)Ph | ~760 g/mol* | Electron-donating (MeO, tBu) | High (tBu, Ph₂P) | Asymmetric catalysis, metal ligands |
| Analog 1: (R)-N-[(S)-3-(Benzyloxy)-2-(Cyclohexyl₂P)Phmethyl]-2-methylpropane-2-sulfinamide | 3-Benzyloxy; 2-(Cyclohexyl₂P)Ph | ~800 g/mol† | Moderate (Benzyloxy) | Extreme (Cyclohexyl₂P) | Bulky ligand for sterically demanding reactions |
| Analog 2: (R)-N-((S)-(3,5-di-tBu-4-MeOPh)(5-(Ph₂P)-9,9-dimethylxanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide | 5-(Ph₂P)-9,9-dimethylxanthenyl | 760.02 g/mol | Electron-donating (xanthenyl π-system) | Very high (xanthenyl scaffold) | Chiral auxiliaries in photoredox catalysis |
| Analog 3: (R)-N-((R)-(3,5-Bis(CF₃)Ph)(5-(Ph₂P)-9,9-dimethylxanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide | 3,5-Bis(CF₃)Ph; 5-(Ph₂P)-9,9-dimethylxanthenyl | 753.78 g/mol | Electron-withdrawing (CF₃) | Extreme (xanthenyl + CF₃) | Electron-deficient metal complexes |
*Estimated based on ; †Estimated based on substituent contributions.
Key Research Findings
Target vs. Analog 1 ()
- Phosphino Group Impact: Replacing diphenylphosphino (Ph₂P) with dicyclohexylphosphino (Cyclohexyl₂P) in Analog 1 increases steric hindrance but reduces π-backbonding capacity, limiting utility in reactions requiring strong metal-phosphine interactions (e.g., Suzuki-Miyaura couplings).
- Benzyloxy vs. Methoxy : The 3-benzyloxy group in Analog 1 introduces lability under hydrogenation conditions, whereas the methoxy group in the target compound is more stable .
Target vs. Analog 2 ()
- Xanthenyl Scaffold : Analog 2’s rigid xanthenyl group enhances conformational stability, improving enantiomeric excess (e.g., >99% ee in asymmetric aldol reactions). However, its bulkiness may hinder substrate accessibility in crowded catalytic systems.
Target vs. Analog 3 ()
- Electron-Withdrawing CF₃ Groups : Analog 3’s trifluoromethyl groups create an electron-deficient aryl ring, favoring oxidative addition in Pd-catalyzed C–F activation but reducing efficiency in electron-rich systems .
Preparation Methods
Sulfinamide Backbone Formation
The sulfinamide group is typically introduced via the reaction of a sulfinyl chloride with a chiral amine. For example, tert-butanesulfinyl chloride reacts with (S)-configured amines under basic conditions to form the sulfinamide core. Triethylamine (TEA) is commonly used as a base, with dichloromethane (DCM) or acetonitrile (ACN) as solvents. A critical parameter is the stoichiometry of TEA, where 2.0 equivalents minimize side reactions like sulfonamide formation.
Example Protocol
-
Dissolve tert-butanesulfinyl chloride (1.0 equiv) in DCM at 0°C.
-
Add a solution of the chiral amine (1.0 equiv) and TEA (2.0 equiv) dropwise via syringe pump over 1 hour.
-
Stir at 0°C until completion (monitored by TLC).
Functionalization with Aryl and Phosphino Groups
Introduction of the 3,5-Di-tert-butyl-4-methoxyphenyl Group
The electron-rich 3,5-di-tert-butyl-4-methoxyphenyl moiety is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids are employed, with yields dependent on steric hindrance from the tert-butyl groups.
Incorporation of the Diphenylphosphino-Phenyl Group
The diphenylphosphino-phenyl group is added through phosphorylation reactions. Triphenylphosphine (PPh₃) and dichloromethane are standard reagents, with reactions conducted at −20°C to room temperature. Steric effects from the tert-butyl groups necessitate extended reaction times (12–24 hours).
Stereochemical Control and Resolution
The (R) and (S) configurations at the sulfur and carbon centers, respectively, are achieved using chiral auxiliaries and resolution techniques. Diastereomeric intermediates are separated via crystallization or chiral chromatography. For instance, silica gel impregnated with (R)-binol derivatives resolves enantiomers with >95% ee.
Optimization of Reaction Conditions
Key variables affecting yield and purity include solvent polarity, temperature, and reagent stoichiometry. The table below summarizes findings from comparative studies:
| Condition | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Standard sulfinylation | DCM | 0 | 66 | 98 |
| Reduced TEA (1.5 eq) | THF | 25 | 49 | 90 |
| ACN as solvent | ACN | 0 | 26 | 85 |
Data adapted from PMC (Table 1).
Polar aprotic solvents like DCM favor sulfinamide formation, while THF and ACN increase sulfonamide byproducts. Lower temperatures (0°C) improve stereoselectivity but require longer reaction times.
Purification and Characterization
Final purification employs flash chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Characterization via -NMR, -NMR, and high-resolution mass spectrometry confirms structural integrity. For example:
Challenges and Alternative Approaches
Q & A
Q. What are the optimal synthetic routes for this sulfinamide compound, considering stereochemical control?
- Methodological Answer : The synthesis involves stereoselective formation of the chiral sulfinamide and phosphine moieties. Key steps include:
- Asymmetric induction : Use chiral auxiliaries or enantioselective catalysis to control the (R)-sulfinamide and (S)-central carbon configurations.
- Phosphine incorporation : Employ Ullmann coupling or palladium-catalyzed cross-coupling to attach the diphenylphosphino group.
- Steric shielding : The 3,5-di-tert-butyl-4-methoxyphenyl group can be introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling .
- Purification : Chiral HPLC or crystallization resolves diastereomers.
Q. How can researchers confirm the absolute configuration of this compound?
- Methodological Answer :
- X-ray crystallography : Refinement using SHELX software (e.g., SHELXL) provides definitive proof of stereochemistry .
- Chiroptical methods : Compare experimental vs. calculated electronic circular dichroism (ECD) spectra.
- NMR anisotropy : Analyze splitting patterns from chiral centers using 2D NOESY .
Q. What analytical techniques are critical for characterizing purity and structural integrity?
- Methodological Answer :
- Multinuclear NMR : ¹H, ¹³C, and ³¹P NMR verify connectivity and phosphine coordination .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula.
- Elemental analysis : Validates stoichiometric ratios of C, H, N, S, and P.
- HPLC : Chiral columns assess enantiopurity (>99% ee required for catalytic applications) .
Advanced Research Questions
Q. How do steric effects from tert-butyl/methoxy groups influence catalytic performance in asymmetric reactions?
- Methodological Answer :
- Comparative studies : Synthesize analogs with smaller substituents (e.g., methyl instead of tert-butyl) and compare reaction kinetics/selectivity.
- DFT calculations : Model steric bulk’s impact on transition-state geometries (software: Gaussian, ORCA) .
- X-ray crystallography : Analyze ligand-metal coordination geometry (e.g., Pd or Rh complexes) to correlate steric parameters with enantioselectivity .
Q. How to resolve contradictions in enantiomeric excess (ee) data between catalytic runs?
- Methodological Answer :
- Troubleshooting checklist :
- Statistical analysis : Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity) .
Q. What experimental strategies elucidate the diphenylphosphino group's role in transition-metal catalysis?
- Methodological Answer :
- Spectroscopic probes :
- ³¹P NMR tracks ligand coordination/dissociation during catalysis .
- XAS (X-ray absorption spectroscopy) reveals oxidation states of metal centers.
- Kinetic isotope effects (KIE) : Compare rates with deuterated substrates to identify rate-determining steps.
- Competition experiments : Test ligand performance against commercial phosphines (e.g., BINAP) in benchmark reactions .
Data Contradiction Analysis
Q. How to address conflicting crystallographic and NMR data regarding ligand conformation?
- Methodological Answer :
- Dynamic effects : NMR may average conformations (timescale: ms), while X-ray captures static structures. Use VT-NMR (variable temperature) to detect conformational exchange .
- DFT-assisted refinement : Optimize crystal structure models against NMR-derived constraints (e.g., J-couplings) .
Synthetic Optimization Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
